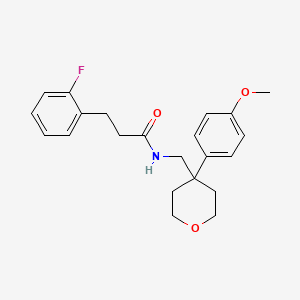

(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)” is a chemical compound with the molecular formula C6H6N2O3 . It has an average mass of 154.123 Da and a monoisotopic mass of 154.037842 Da .

Synthesis Analysis

The synthesis of hydroxylamines, such as “(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)”, can be achieved through amination (alkylation) procedures . For instance, a range of oximes can be prepared from the corresponding alcohols, alkyl halides, or alkyl sulfonates without using external oxidants . Additionally, unprotected NH2OH can be used in iridium-catalyzed allylic substitution to provide N-(1-allyl)hydroxylamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)” are not fully detailed in the search results. The compound has a molecular formula of C6H6N2O3 and an average mass of 154.123 Da .科学的研究の応用

Production of Renewable Plastics

Furan-2,5-dicarbaldehyde dioxime can be used in the production of 2,5-furandicarboxylic acid (FDCA) , a monomer used in the production of polyethylene furanoate , a renewable plastic . This process eliminates the use of corrosive acids, leading to improved economic and environmental impact .

Formation of Disinfection Byproducts

This compound can form stable UV-absorbing disinfection byproducts (DBPs) from phenolic precursors . Some of these DBPs, such as halofuranones, have been prioritized as candidates for explaining the increased risk of bladder cancer associated with the consumption of chlorinated water .

Synthesis of High-Value Compounds

Furan-2,5-dicarbaldehyde dioxime can be used to synthesize a variety of high-value compounds, including pharmaceutical intermediates , antimicrobial agents , adhesives , and fluorescent agents .

Research in Organic Conductors

This compound also has application value in the research of large ring ligands and organic conductors .

Synthesis of New Polymer Materials

Furan-2,5-dicarbaldehyde dioxime can be used to synthesize a variety of new polymer materials, such as biomass-based new resins , fluorescent materials , polyols , and polyethylene .

Production of Sustainable Thin-Film Composite Membranes

This compound can be used in the synthesis of sustainable thin–film composite (TFC) membranes by interfacial polymerization reaction with chitosan .

Fluorescent Chemo Sensor for Hg 2+ Ions

Furan-2,5-dicarbaldehyde dioxime also acts as a fluorescent chemo sensor for Hg 2+ ions .

Preparation of Polyimine Vitrimers

Lastly, Furan-2,5-dicarbaldehyde dioxime can be used in the preparation of polyimine vitrimers . It can also be applied as an alternative to glutaraldehyde as a crosslinking agent for covalent enzyme immobilisation .

特性

IUPAC Name |

(NE)-N-[[5-[(E)-hydroxyiminomethyl]furan-2-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-7-3-5-1-2-6(11-5)4-8-10/h1-4,9-10H/b7-3+,8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAGIOMGFBVBMR-FCXRPNKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=NO)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)/C=N/O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E,E)-furan-2,5-diylbis(N-hydroxymethanimine) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2617493.png)

![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2617499.png)

![Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2617506.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)